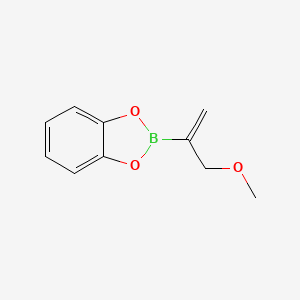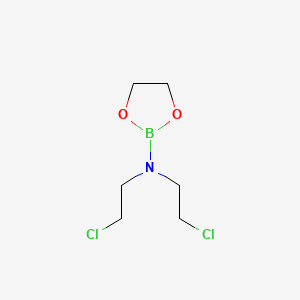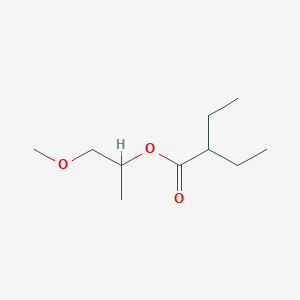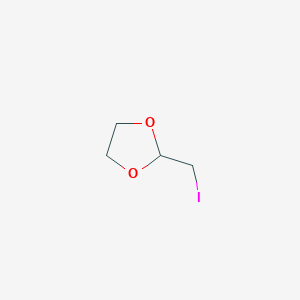![molecular formula C10H19NO2 B13989342 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone is a synthetic organic compound belonging to the class of pyrrolidines. This compound is characterized by the presence of a hydroxypropyl group and a methyl group attached to a pyrrolidine ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: The reduction of intermediate compounds to form the desired hydroxypropyl group.
Rearrangement: Rearrangement reactions to ensure the correct positioning of the hydroxypropyl and methyl groups on the pyrrolidine ring.
Formation of Ethanone Moiety: The final step involves the formation of the ethanone moiety through appropriate reactions, such as acylation.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanone moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxypropyl group, to form various derivatives.
Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .
Aplicaciones Científicas De Investigación
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone can be compared with other similar compounds, such as:
1-[2-(3-Hydroxypropyl)-5-methylpiperidin-1-yl]ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]propanone: Similar structure but with a propanone moiety instead of ethanone.
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]butanone: Similar structure but with a butanone moiety instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-[2-(3-hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H19NO2/c1-8-5-6-10(4-3-7-12)11(8)9(2)13/h8,10,12H,3-7H2,1-2H3 |
Clave InChI |
ZXKAPESJZOKYOE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N1C(=O)C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
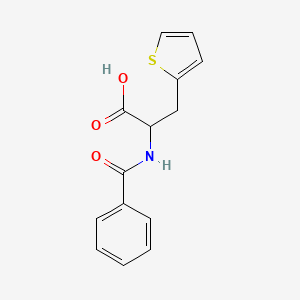
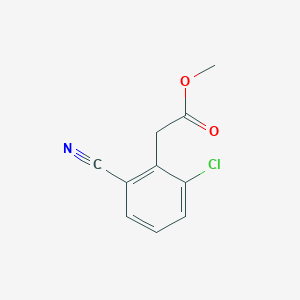

![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
